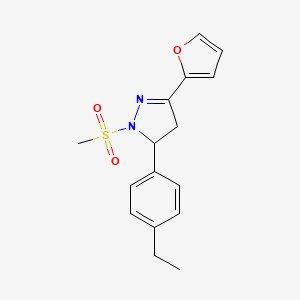

![molecular formula C17H19N3O2S B4104594 3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4104594.png)

3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-methyl-2,5-pyrrolidinedione

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound, which is aromatic and contains a five-membered ring composed of one sulfur and one nitrogen atom . Benzothiazole and its derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

Benzothiazole is a bicyclic system with multiple applications. Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes in various conditions . For example, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. For example, 4-(1,3-benzothiazol-2-yl)butanoic acid is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Applications De Recherche Scientifique

Luminescent Properties

Benzothiazole derivatives, including the compound , have been studied for their luminescent properties . These compounds show different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . They can exhibit bright blue-violet, green, and orange emission in aggregated states .

White Light Emission

These luminescent properties have been applied in the creation of white light-emitting devices . By doping these compounds into a polymer matrix at a certain proportion, an emission that lies at the saturated white-light region with CIE chromaticity coordinates of (0.31, 0.32) was obtained .

Biological Applications

Benzothiazole derivatives have been found to have a range of potential biological uses . They have been studied as fibroblast growth factor antagonists , autotaxin inhibitors , inhibitors of Wnt antagonist DKK , and inhibitors of cytosolic phospholipase A2α .

Antimicrobial Applications

Compounds containing thiazole moieties have been used as antimicrobial drugs . They have shown effectiveness against a variety of bacterial and fungal infections .

Anticancer Applications

Thiazole derivatives have also been studied for their potential anticancer properties . They have shown promise in inhibiting the growth of cancer cells in laboratory settings .

Anti-Alzheimer Applications

Research has indicated that thiazole derivatives may have potential applications in the treatment of Alzheimer’s disease . They have shown anti-Alzheimer properties in some studies .

Antihypertensive Applications

Thiazole derivatives have been used as antihypertensive agents . They have shown effectiveness in reducing high blood pressure .

Antioxidant Applications

Thiazole derivatives have been studied for their antioxidant properties . They have shown potential in neutralizing harmful free radicals in the body .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to inhibit various targets such asDprE1 , acetylcholinesterase (AChE) , and Aβ 1-42 aggregation .

Mode of Action

For instance, they have shown to inhibit DprE1 , an essential enzyme for the survival of Mycobacterium tuberculosis . They also inhibit AChE and Aβ 1-42 aggregation , which are associated with Alzheimer’s disease .

Biochemical Pathways

For instance, they inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid .

Pharmacokinetics

The inhibitory concentrations of newly synthesized benzothiazole derivatives were compared with standard reference drugs, suggesting some level of bioavailability .

Result of Action

Benzothiazole derivatives have shown significant inhibition potency againstM. tuberculosis and modest to strong inhibition of AChE and Aβ 1-42 aggregation .

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the compound’s action may be influenced by the synthetic environment .

Orientations Futures

Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of benzothiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Propriétés

IUPAC Name |

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-19-15(21)10-13(17(19)22)20-8-6-11(7-9-20)16-18-12-4-2-3-5-14(12)23-16/h2-5,11,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMWJEAXXMAONJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-{1-[1-(3-pyridinylsulfonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4104543.png)

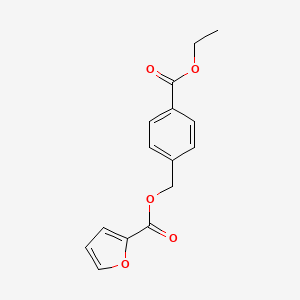

![ethyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B4104551.png)

![(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine](/img/structure/B4104556.png)

![N-(2-methyl-4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4104568.png)

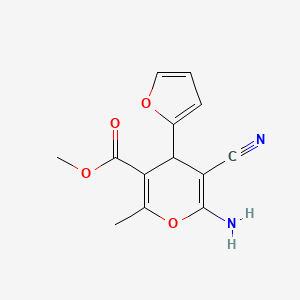

![4-(2-furyl)-7,7-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4104572.png)

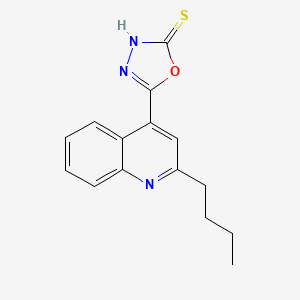

![2-(4-methylphenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4104575.png)

![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4104603.png)

![5-(2-chlorophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4104608.png)

![N-(4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-thiophenecarboxamide](/img/structure/B4104613.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4104618.png)